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Compound of Interest

Compound Name: Piperazine hexahydrate

Cat. No.: B086462

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperazine
hexahydrate (CsH10N2:6H20), a compound of interest in pharmaceutical and materials
science. Understanding its three-dimensional structure is crucial for predicting its physical and
chemical properties, which in turn influences its application in drug formulation and
development. This document summarizes the key crystallographic data, details the
experimental protocols for its structure determination, and presents a logical workflow for such
analyses.

Core Crystallographic Data

The crystal structure of piperazine hexahydrate was determined by single-crystal X-ray
diffraction.[1][2][3] The compound crystallizes in the monoclinic system, belonging to the space
group P21/n.[1][2][3] This arrangement describes the symmetry of the atomic positions within
the crystal lattice. A summary of the crystallographic data is presented in Table 1. The bond
lengths and angles within the piperazine molecule are within the expected ranges for similar
organic compounds.[1][2]

Table 1: Crystallographic Data for Piperazine Hexahydrate[1][2][3]
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Parameter

Value

Chemical Formula

CaH10N2-6H20

Molecular Weight 194.24 g/mol
Crystal System Monoclinic
Space Group P21/n

a (A) 6.309 (+ 0.002)
b (A) 6.323 (+ 0.002)
c (A 14.912 (+ 0.005)
B () 94.96 (+ 0.04)
Volume (A3) 592.5

A 2

Density (calculated) (g/cm3) 1.071

Density (measured) (g/cm3) 1.096

Temperature

Room Temperature

Radiation

X-ray

The Hydrogen-Bonding Network: A Defining Feature

A critical aspect of the piperazine hexahydrate structure is the extensive network of hydrogen
bonds. The water molecules form puckered layers composed of edge-sharing pentagons.[1][2]
[3] These aqueous layers are then interconnected by hydrogen bonds to the nitrogen atoms of
the piperazine molecules, creating a robust three-dimensional framework.[1][2][3] The
piperazine molecules, with their two opposing nitrogen atoms, act as bridges between adjacent
water layers.[1] The hydrogen atoms within the water layers are disordered, while those
between the oxygen and nitrogen atoms are ordered.[1][2][3] The O---O distances within the
water pentagons are remarkably uniform, ranging from 2.770 A to 2.781 A[1]

Table 2: Selected Interatomic Distances (A)[1]
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Bond/Interaction Length (A)
Cc-C 1.491

C-N 1.458

0---0 2.770-2.781

Experimental Protocols

The determination of the crystal structure of piperazine hexahydrate involves a series of well-
defined experimental steps.

Crystal Growth and Preparation

Single crystals of piperazine hexahydrate suitable for X-ray diffraction can be grown by
sublimation at room temperature or by recrystallization from an aqueous solution.[1] The
resulting crystals are often pseudo-tetragonal and can be prone to twinning.[1][2][3] A suitable
crystal is carefully selected and mounted on a goniometer head for data collection.

Density Measurement

The density of the crystals was determined using the flotation method in a mixture of carbon
tetrachloride and benzene.[1] This experimental value is then compared with the density
calculated from the crystallographic data.

Single-Crystal X-ray Diffraction Data Collection

A single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Ka or
Cu Ka radiation). The crystal is maintained at a constant temperature, in this case, room
temperature, and rotated in the X-ray beam.[1] A detector records the positions and intensities
of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the
crystal through a range of angles.

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as polarization
and absorption. The corrected intensities are then used to determine the unit cell parameters
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and the space group. The crystal structure is solved using direct methods or Patterson
methods to determine the initial positions of the atoms.[1]

Structure Refinement

The initial atomic model is refined using a least-squares method. This iterative process adjusts
the atomic coordinates and thermal displacement parameters to achieve the best possible
agreement between the observed and calculated structure factors. The quality of the final
refined structure is assessed by the R-factor, which was 5.6% for the reported structure of
piperazine hexahydrate.[1]

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from
sample preparation to the final structural analysis.
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Workflow for Crystal Structure Determination.
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This comprehensive analysis of the crystal structure of piperazine hexahydrate provides
foundational data for researchers in drug development and materials science. The detailed
understanding of its solid-state architecture, particularly the intricate hydrogen-bonding
network, is essential for predicting its behavior and for the rational design of new materials and
pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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